2-Bromo-7-chloro-9H-fluoren-9-one
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Overview
Description
2-Bromo-7-chloro-9H-fluoren-9-one is a halogenated derivative of fluorenone, a compound known for its applications in organic synthesis and material science. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the fluorenone core. The molecular formula of this compound is C13H6BrClO, and it has a molecular weight of 293.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-9H-fluoren-9-one typically involves the halogenation of fluorenone derivatives. One common method includes the bromination and chlorination of 9-fluorenone. The reaction is carried out in the presence of bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The fluorenone core can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-7-chloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9-fluorenone: A brominated derivative of fluorenone with similar applications in organic synthesis and material science.
7-Bromo-9,9-dimethyl-9H-fluoren-2-yl boronic acid: Another halogenated fluorenone derivative used in various chemical reactions.
Uniqueness
2-Bromo-7-chloro-9H-fluoren-9-one is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-7-chlorofluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQQKJPRDROFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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